molecular formula C16H21N3O3S2 B6475050 N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640865-57-0

N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6475050
CAS No.: 2640865-57-0
M. Wt: 367.5 g/mol
InChI Key: NZCPUNMLUHILBA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at the 5-position, a piperidinyl moiety at the 2-position, and a cyclopropanesulfonamide group attached to the piperidine ring. Benzothiazole derivatives are pharmacologically significant due to their roles in kinase inhibition, antimicrobial activity, and central nervous system modulation . The cyclopropanesulfonamide group enhances metabolic stability and binding affinity in many therapeutic contexts .

Properties

IUPAC Name

N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-12-4-7-15-14(9-12)17-16(23-15)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCPUNMLUHILBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methoxyacetic acid under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction using a suitable piperidine derivative. Finally, the cyclopropane sulfonamide group is added through a sulfonylation reaction using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while reduction of the sulfonamide group can produce a sulfonic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The cyclopropane sulfonamide group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

(a) N-[1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide ()
  • Structural Difference : Ethoxy group at the 6-position of the benzothiazole vs. methoxy at the 5-position in the target compound.
  • Impact: Molecular Weight: 381.51 (ethoxy analog) vs. ~367.48 (target compound). Solubility: Ethoxy’s larger size may reduce aqueous solubility compared to methoxy.
(b) N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide ()
  • Structural Difference : Replaces benzothiazole with an imidazo-pyrrolo-pyrazine core.
  • Impact: Bioactivity: The imidazo-pyrrolo-pyrazine core is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas benzothiazoles often target tubulin or adenosine receptors . Synthetic Complexity: The tricyclic pyrrolo-pyrazine system requires multistep synthesis, increasing production costs compared to benzothiazoles .

Sulfonamide and Linker Variations

(a) N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide ()
  • Structural Difference : Cyclobutyl linker and triazolo-pyrazine core vs. piperidine-benzothiazole in the target compound.
  • Electron-Withdrawing Effects: The triazolo group may enhance π-stacking interactions in enzymatic pockets .
(b) N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide ()
  • Structural Difference : Methanesulfonamide and dihydropyrazole core vs. cyclopropanesulfonamide and benzothiazole.
  • Impact :
    • Pharmacokinetics : Methanesulfonamide’s smaller size increases renal clearance, reducing half-life compared to cyclopropanesulfonamide.
    • Target Selectivity : Dihydropyrazole cores are common in COX-2 inhibitors, suggesting divergent therapeutic applications .

Tabulated Comparison of Key Parameters

Compound Name Core Structure Substituent(s) Molecular Weight Key Functional Attributes
Target Compound Benzothiazole 5-Methoxy ~367.48 High metabolic stability
N-[1-(6-Ethoxy-1,3-benzothiazol-2-yl)... Benzothiazole 6-Ethoxy 381.51 Lower solubility
N-(1-(Imidazo-pyrrolo-pyrazin-1-yl)... Imidazo-pyrrolo-pyrazine None ~390 (estimated) Kinase inhibition potential
N-(1-((Triazolo-pyrazin-1-yl)methyl)... Triazolo-pyrazine Cyclobutyl linker ~420 (estimated) Enhanced binding rigidity

Biological Activity

N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Properties:

  • Molecular Formula: C14H19N3O3S
  • Molecular Weight: 341.5 g/mol
  • IUPAC Name: N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanesulfonamide
  • CAS Number: 2770580-81-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The benzothiazole ring is synthesized from o-aminothiophenol and methoxy-substituted aldehydes under acidic conditions. Subsequent steps include the introduction of the piperidine ring through cyclization reactions, followed by the addition of the cyclopropanesulfonamide moiety via nucleophilic substitution methods.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:

Compound Cell Line IC50 (μM) Activity Type
This compoundA549 (Lung Cancer)4.01 ± 0.95Cytotoxic
This compoundHCC827 (Lung Cancer)5.13 ± 0.97Cytotoxic
This compoundNCI-H358 (Lung Cancer)2.12 ± 0.21Cytotoxic

These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner across different lung cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The benzothiazole ring may bind to specific sites on these targets, modulating their activity and leading to reduced tumor growth.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:

  • Study on Lung Cancer Cell Lines:
    A comprehensive study assessed the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds similar to this compound showed promising antitumor activity with IC50 values indicating effective inhibition of cell proliferation .
  • In Vivo Studies:
    Preliminary in vivo studies have suggested that benzothiazole derivatives may also exhibit anti-inflammatory properties alongside their antitumor effects. This dual action could enhance their therapeutic potential in treating cancers associated with inflammatory processes .

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